

# what are the properties of 5-vinyl-1H-tetrazole

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## Compound of Interest

Compound Name: 5-vinyl-1H-tetrazole

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An In-depth Technical Guide to **5-Vinyl-1H-tetrazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Vinyl-1H-tetrazole** is a heterocyclic compound of significant interest in modern chemistry and materials science.[1] As a member of the tetrazole family, the most nitrogen-rich azoles, it possesses a unique combination of properties stemming from its high nitrogen content and the presence of a reactive vinyl group.[1][2] The vinyl group, activated by the electron-withdrawing nature of the tetrazole ring, makes it a valuable monomer for the synthesis of nitrogen-rich polymers, known as poly(5-vinyltetrazoles).[1] These polymers are explored for applications ranging from energetic materials to advanced medical materials.[2][3] Furthermore, the tetrazole ring itself is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, lending **5-vinyl-1H-tetrazole** and its derivatives potential utility in drug design and development.[4][5] This document provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **5-vinyl-1H-tetrazole**.

## Chemical and Physical Properties

**5-Vinyl-1H-tetrazole** is a solid at room temperature. Its properties are a culmination of the aromatic, electron-rich tetrazole ring and the reactive vinyl substituent. The "pyrrole-like" NH group is capable of dissociation, allowing the molecule to form H-bonded complexes.[1]

## General and Physicochemical Properties

The fundamental physical and chemical properties of **5-vinyl-1H-tetrazole** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>4</sub> N <sub>4</sub>	[6][7]
Molecular Weight	96.09 g/mol	[6][7]
Melting Point	131 °C (determined by DSC)	[1]
Boiling Point	237.1 °C at 760 mmHg	[6]
Density	1.309 g/cm <sup>3</sup>	[6][8]
pKa	4.42 ± 0.10 (Predicted)	[6][7]
LogP	-0.639 (Crippen Method)	[9]
Flash Point	115 °C	[6]
Refractive Index	1.623	[6]
Vapor Pressure	0.0456 mmHg at 25°C	[6][8]
Hydrogen Bond Donors	1	[7][8]
Hydrogen Bond Acceptors	3	[7][8]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-vinyl-1H-tetrazole**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Table 2: NMR Spectroscopic Data for **5-vinyl-1H-tetrazole**

Nucleus	Solvent	Chemical Shift ( $\delta$ , ppm)	Reference(s)
$^1\text{H}$ NMR	DMSO- $\text{d}_6$	16.00 (s, 1H, N-H), 6.86–6.80 (dd, J = 17.8, 11.3 Hz, 1H, - CH=), 6.24-6.27 (dd, J = 17.8, 0.9 Hz, 1H, =CH <sub>2</sub> ), 5.80–5.83 (dd, J = 11.3, 0.9 Hz, 1H, =CH <sub>2</sub> )	[1]
$^{13}\text{C}$ NMR	DMSO- $\text{d}_6$	154.10 (C <sub>5</sub> of tetrazole), 125.16 (- CH=), 120.37 (=CH <sub>2</sub> )	[1]

Table 3: Key IR Spectroscopy Bands

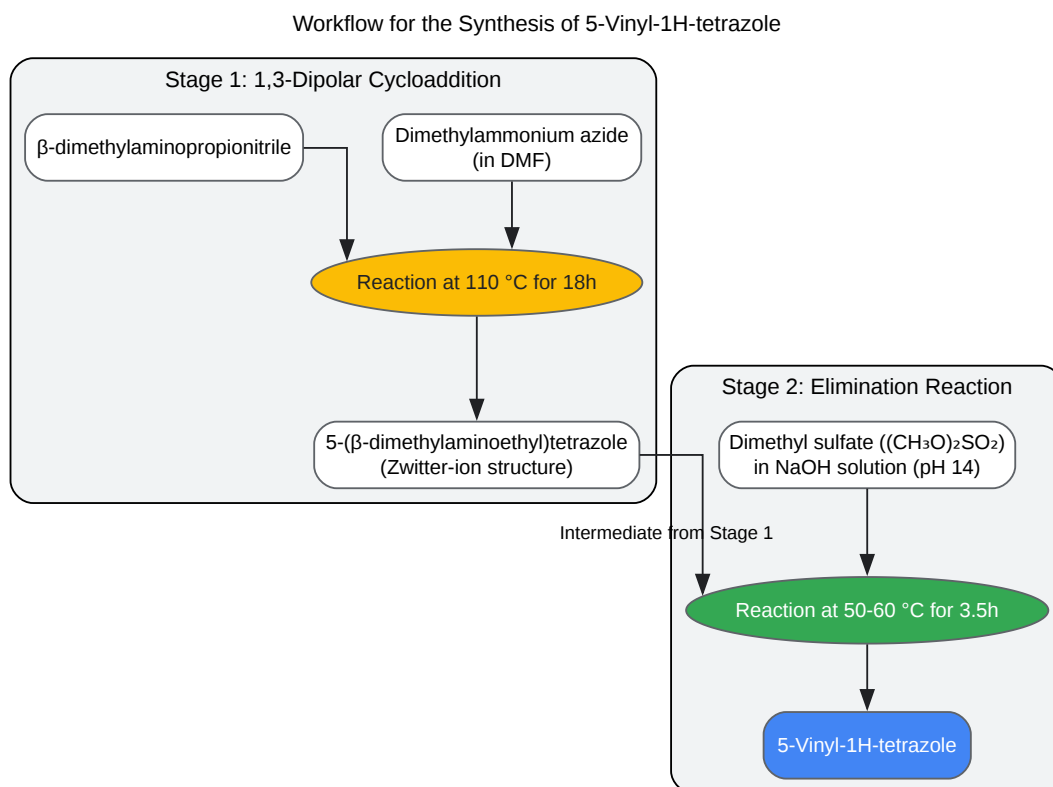
Wavenumber (cm <sup>-1</sup> )	Assignment Description	Reference(s)
~3500	The absence of a strong N-H bond vibration is noted in the crystalline state.	[1]
1639-1340	Characteristic vibrations for the tetrazole group.	[5]
1200-900	Characteristic vibrations for the tetrazole group.	[5]

## Synthesis and Experimental Protocols

The synthesis of highly pure **5-vinyl-1H-tetrazole** is challenging, as impurities can catalyze uncontrolled polymerization.[1] A rational two-stage method has been developed to overcome issues associated with older methods, such as the use of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.[1][2]

## Modern Two-Stage Synthesis Workflow

This method relies on a 1,3-dipolar cycloaddition followed by an elimination reaction.



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Caption: A two-stage synthesis of **5-vinyl-1H-tetrazole**.

## Experimental Protocol: Synthesis of 5-Vinyl-1H-tetrazole

This protocol is based on the two-stage method previously described.<sup>[1][10]</sup>

Stage 1: Synthesis of 5-( $\beta$ -dimethylaminoethyl)tetrazole

- Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of N,N-Dimethylformamide (DMF).
- Add 10 g (154 mmol) of sodium azide in portions to the solution.
- Stir the reaction mixture for 2 hours at 40–50 °C.
- Cool the mixture to room temperature and filter to remove sodium chloride. The resulting solution of dimethylammonium azide is used directly in the next step.
- Add 15.1 mL (134 mmol) of  $\beta$ -dimethylaminopropionitrile to the dimethylammonium azide solution.
- Heat the reaction mixture to 110 °C and maintain for 18 hours.
- The product, 5-( $\beta$ -dimethylaminoethyl)tetrazole, precipitates as a zwitter-ion.<sup>[1]</sup>

Stage 2: Synthesis of **5-vinyl-1H-tetrazole**

- Prepare an aqueous solution of sodium hydroxide (pH 14).
- Add the intermediate from Stage 1 to the NaOH solution.
- Add dimethyl sulfate as the alkylating agent.
- Maintain the reaction mixture at 50-60 °C for 3.5 hours.
- Acidify the solution to pH 2 using HCl.
- The crude **5-vinyl-1H-tetrazole** product will precipitate.

## Purification: Recrystallization

- Add the crude product to 30 mL of chloroform.
- Heat the mixture slowly to 50 °C until the solid is completely dissolved.

- Perform a hot filtration to remove any insoluble impurities.
- Allow the filtrate to cool, inducing crystallization of the pure product.
- Filter the colorless crystals under vacuum and dry. A yield of approximately 55% can be expected.<sup>[1]</sup>

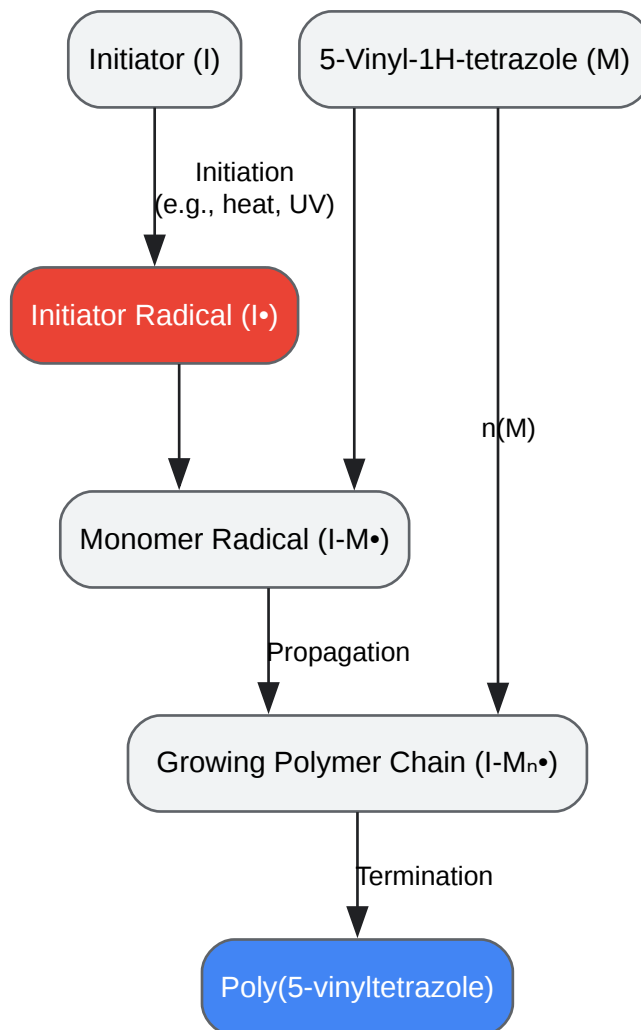
## Reactivity and Polymerization

The reactivity of **5-vinyl-1H-tetrazole** is dominated by the vinyl group and the acidic proton on the tetrazole ring.

### Polymerization

The presence of the vinyl group allows **5-vinyl-1H-tetrazole** to act as a monomer in polymerization reactions, typically through free-radical polymerization, to form poly(5-vinyltetrazole).<sup>[1]</sup> Thermally initiated polymerization can occur spontaneously when the monomer is melted, which can lead to an uncontrolled reaction and the formation of a cross-linked, insoluble polymer.<sup>[1]</sup> The polymerization process is exothermic and typically finishes at around 200 °C, after which the polymer begins to degrade.<sup>[1]</sup>

## Free-Radical Polymerization of 5-Vinyl-1H-tetrazole



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Caption: Mechanism of free-radical polymerization.

## Characterization Protocols

A suite of analytical techniques is used to confirm the structure and purity of **5-vinyl-1H-tetrazole**.

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **5-vinyl-1H-tetrazole** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- **Apparatus:** Use a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature. For  $^1\text{H}$  NMR, typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1 second, and 16-32 scans. For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence with a  $45^\circ$  pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans for adequate signal-to-noise.
- **Analysis:** Process the spectra and compare the chemical shifts and coupling constants to the values reported in Table 2.

## Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- **Apparatus:** Use a calibrated differential scanning calorimeter.
- **Data Acquisition:** Heat the sample under a nitrogen atmosphere from room temperature to approximately  $250^\circ\text{C}$  at a controlled heating rate (e.g.,  $3\text{-}10^\circ\text{C/min}$ ).
- **Analysis:** The resulting thermogram will show an endothermic peak corresponding to the melting point (around  $131^\circ\text{C}$ ), which may be immediately followed by a broad exothermic peak indicating polymerization.[\[1\]](#)

## Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- **Apparatus:** Use an electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements.



- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The fragmentation behavior can be studied using tandem mass spectrometry (MS/MS).
- **Analysis:** In positive ion mode, a characteristic fragmentation is the loss of  $\text{HN}_3$ . In negative ion mode, the loss of  $\text{N}_2$  is typically observed.[11] The exact mass measurement should be used to confirm the elemental composition ( $\text{C}_3\text{H}_4\text{N}_4$ ).

## Applications

The unique properties of **5-vinyl-1H-tetrazole** and its polymers make them suitable for several advanced applications:

- **Energetic Materials:** The high nitrogen content contributes to a high positive heat of formation, making its polymers candidates for high-molecular-weight binders in energy-intensive systems.[1][3]
- **Pharmaceuticals and Medicinal Chemistry:** The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, making **5-vinyl-1H-tetrazole** a building block for new therapeutic agents.[4][6]
- **Polymer Science:** It serves as a monomer for creating functional polymers and copolymers with applications as polymer stabilizers and in the production of elastomers.[6]
- **Automotive and Safety:** The compound is used as a component in automotive airbag initiators and in chemical oxygen generators.[6]

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